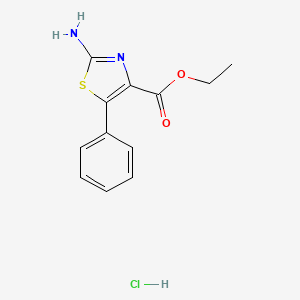

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S.ClH/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEAJOQRYVBRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Functional Group Interconversion

Patent CN102079732B describes a two-step "one-pot" synthesis for 2-amino-4-methylthiazole-5-carboxylate derivatives using N-bromosuccinimide (NBS) and tetrahydrofuran (THF)/water solvent systems. Adapting this method, bromination of a phenyl-substituted acetoacetate precursor could facilitate cyclization with thiourea, followed by carboxylation and hydrochloride salt formation.

Stepwise Synthetic Protocols and Optimization

While no direct synthesis of this compound is reported, the following protocol is inferred from analogous reactions:

Synthesis of Phenyl-Substituted α-Haloketone Precursor

Cyclization with Thiourea

Hydrochloride Salt Formation

-

Acidification and Precipitation :

Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol/water) to precipitate the hydrochloride salt.

Critical Reaction Parameters and Yield Optimization

Comparative data from analogous syntheses highlight the impact of solvents, catalysts, and temperature:

Analytical Characterization and Quality Control

Key analytical benchmarks for thiazole derivatives include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, showing significant inhibition rates. In vitro studies have reported minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that derivatives of thiazole compounds can induce apoptosis in cancer cells. This compound may serve as a scaffold for developing new anticancer agents .

3. Biochemical Research

In biochemical research, this compound is utilized for studying enzyme interactions and metabolic pathways due to its ability to modulate biological activities at the cellular level. Its unique structure allows it to act as a probe in various biochemical assays .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods typically involve:

- Condensation Reactions : Utilizing thiourea and various acetic acid derivatives under controlled conditions to yield the thiazole ring structure.

- Reflux Techniques : Employing reflux methods with solvents such as ethanol or ethyl acetate to enhance yield and purity of the final product.

The efficiency of these synthetic routes is crucial for scaling up production for pharmaceutical applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Kadi et al. evaluated the antimicrobial activity of synthesized thiazole derivatives, including this compound. The results demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-halogenated counterparts .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of thiazole derivatives based on this compound and tested their effects on cancer cell lines. The findings indicated that certain derivatives could effectively inhibit cell proliferation and induce apoptosis, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is crucial for its biological activity. The compound has the molecular formula C12H12ClN2O2S and a molar mass of approximately 248.3 g/mol. Its structure includes an ethyl ester and an amino group that contribute to its reactivity and biological effects .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring enhances interactions with cellular targets, leading to apoptosis in cancer cells .

- Antimicrobial Properties : This compound has shown promising antibacterial and antifungal activities. It is believed that the thiazole moiety interacts with microbial enzymes, disrupting their function and inhibiting growth .

- P-glycoprotein Interaction : Studies have demonstrated that this compound may interact with P-glycoprotein (P-gp), a key player in drug transport across cell membranes. It has been shown to stimulate ATPase activity in P-gp, which may enhance its efficacy as a chemotherapeutic agent by improving drug bioavailability .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antitumor Efficacy : In vitro studies reported an IC50 value of less than 10 µM against human glioblastoma U251 cells, indicating potent antitumor effects comparable to established chemotherapeutic agents like doxorubicin .

- Antimicrobial Testing : The compound exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 25 μg/mL. This suggests potential utility in treating infections caused by these pathogens .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other thiazole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-amino-thiazole-4-carboxylate | Thiazole ring; carboxylic acid | Potentially less potent than its phenyl derivative |

| Benzothiazole derivatives | Benzene fused with thiazole | Enhanced stability and varied biological activity |

| 2-Amino-6-methylthiazole | Methyl substitution on the thiazole ring | Altered solubility and reactivity |

This table illustrates how this compound stands out due to its specific combination of functional groups that confer distinct biological activities compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, reacting ethyl 2-bromoacetate derivatives with thiourea under basic conditions in ethanol at reflux (60–80°C) yields the thiazole core. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yield (≥75%) and purity. Recrystallization from ethanol (95%) is recommended for purification .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to avoid hydrolysis of intermediates.

Q. How can the purity and structural integrity of the compound be validated?

- Methodology :

- Spectroscopy : Use -NMR to confirm the presence of the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet) and aromatic protons (δ 7.2–7.6 ppm). IR spectroscopy identifies the carbonyl stretch (C=O, ~1700 cm) and NH vibrations (~3300 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and dihedral angles (e.g., thiazole-phenyl coplanarity ~5° deviation). Use SHELXL for refinement, placing H atoms geometrically .

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and ethanol; poorly soluble in water.

- Stability : Store at 2–8°C under inert gas (N) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light to minimize photodegradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this thiazole derivative?

- Methodology :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for functionalization .

- Thermochemical Accuracy : Validate computed atomization energies against experimental data (average deviation ≤2.4 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the phenyl or ester groups to assess impact. For example, trifluoromethyl substitution at position 5 enhances metabolic stability but may reduce solubility .

- Assay Validation : Replicate assays under standardized conditions (e.g., MIC for antimicrobials; IC for cytotoxicity) using positive controls (e.g., cisplatin for cancer) .

Q. How can crystallographic data explain unexpected reaction products (e.g., trifluoromethyl substitution in side products)?

- Case Study : During synthesis of related compounds, unintended trifluoromethyl incorporation was observed due to thionyl chloride-mediated side reactions. SC-XRD confirmed the planar thiazole-phenyl arrangement (dihedral angle 5.15°) and absence of hydrogen bonding, suggesting steric hindrance drives alternative pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps.

- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) or enzymatic resolution to separate enantiomers. Monitor optical rotation ([α]) .

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.